3-Fluorotoluene
Description
Electrophilic Aromatic Substitution Reactions of 3-Fluorotoluene (B1676563)
The presence of both a fluorine atom and a methyl group on the benzene (B151609) ring of this compound influences the regioselectivity and rate of electrophilic aromatic substitution reactions. cymitquimica.com The methyl group is an activating group, donating electron density to the ring and directing incoming electrophiles to the ortho and para positions. Conversely, the fluorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it also directs ortho and para due to resonance effects. The interplay of these two substituents dictates the outcome of reactions such as nitration.
The nitration of this compound has been studied using solid acid catalysts, which offer a more regioselective and environmentally friendly alternative to traditional mixed-acid nitration. ias.ac.inrsc.org When this compound is nitrated using 70% nitric acid in the presence of a solid acid catalyst like H-beta zeolite at 60°C, a conversion of over 79% can be achieved. ias.ac.inresearchgate.net The primary products are 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene (B108573). ias.ac.inresearchgate.net
The regioselectivity of this reaction is significant, with a notable preference for substitution at the positions ortho and para to the methyl group, and ortho to the fluorine atom. Specifically, the reaction shows approximately 67% selectivity for 3-fluoro-6-nitrotoluene and 30% selectivity for 3-fluoro-4-nitrotoluene. ias.ac.inresearchgate.net The higher selectivity for the 6-position (ortho to methyl, meta to fluorine) over the 4-position (para to methyl, meta to fluorine) can be attributed to the directing effects of the substituents. Catalysts such as Fe/Mo/SiO2, MoO3/SiO2, and H-beta have demonstrated high conversion and selectivity in the nitration of fluorotoluene isomers due to their acidity. ias.ac.inrsc.orgresearchgate.net The H-beta catalyst, in particular, has shown high stability, with no significant loss in conversion or selectivity after five recycling cycles. ias.ac.inresearchgate.net
Nitration of this compound with Solid Acid Catalysts
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity for 3-fluoro-6-nitrotoluene (%) | Selectivity for 3-fluoro-4-nitrotoluene (%) |
|---|---|---|---|---|
| H-beta | 60 | >79 | 67 | 30 |
Comparative studies on the nitration of fluorotoluene isomers reveal differences in their reactivity and product distribution. ias.ac.inresearchgate.net While this compound exhibits high conversion at 60°C, 2-fluorotoluene (B1218778) requires a higher temperature of 90°C to achieve a 55% conversion, with a high selectivity (90%) for 2-fluoro-5-nitrotoluene. ias.ac.inresearchgate.net In contrast, the nitration of 4-fluorotoluene (B1294773) under similar conditions leads to side-chain nitration rather than ring nitration, with a 53% conversion and 59% selectivity for 4-fluoro-α-nitrotoluene. ias.ac.inresearchgate.net This highlights how the relative positions of the fluoro and methyl groups significantly influence the reaction's outcome. The order of reactivity for ring nitration among the isomers is this compound > 2-fluorotoluene, with 4-fluorotoluene favoring side-chain nitration.
Nucleophilic Aromatic Substitution (SNAr) Investigations
Nucleophilic aromatic substitution (SNAr) reactions of this compound are less common than electrophilic substitutions because the aromatic ring is not highly activated towards nucleophilic attack. However, such reactions can occur under specific conditions, particularly when strong nucleophiles are used or if the aromatic ring is further substituted with strong electron-withdrawing groups.
Dehalogenation of fluorinated aromatics can proceed through various mechanisms, including nucleophilic aromatic substitution. While specific studies on the dehalogenation of this compound are not extensively detailed in the provided context, general principles suggest that the C-F bond is the strongest carbon-halogen bond and is generally resistant to cleavage. rsc.org Reductive dehalogenation is a key degradation process for many halogenated aromatic compounds. researchgate.net For fluorinated aromatics, concerted substitution is often the predicted mechanism for dehalogenation by nucleophiles like hydride, in contrast to the stepwise mechanism often seen with chlorinated and brominated aromatics. researchgate.net
Hydride (H⁻) and hydroxide (B78521) (OH⁻) anions can act as nucleophiles in substitution reactions. Hydride sources like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are well-known reducing agents that can deliver a hydride ion to an electrophilic center. libretexts.org In the context of aromatic systems, hydride can participate in nucleophilic aromatic substitution, although its primary role is often as a base. reddit.com The nucleophilic attack of a hydride ion on an aromatic ring can lead to the formation of a Meisenheimer-like intermediate. nih.gov Hydroxide is also a potent nucleophile and can displace leaving groups on an aromatic ring, particularly if the ring is activated by electron-withdrawing groups. wikipedia.org
Carbon-Fluorine Bond Activation and Functionalization
The carbon-fluorine bond is exceptionally strong, making its activation a significant challenge in synthetic chemistry. rsc.org However, various strategies have been developed to achieve C-F bond activation, which is crucial for the synthesis of complex fluorinated molecules. Transition metal complexes have been shown to mediate the cleavage of C-F bonds in fluoroaromatics. nih.gov For instance, rhodium complexes have been used for the catalytic C-F bond activation of nonactivated monofluoroarenes. acs.org Another approach involves using main group metal compounds, which can promote regioselective C-F bond activation. rsc.org In some instances, C-F bond activation can occur in the presence of certain enzymes or under specific reaction conditions facilitated by supramolecular catalysts. For example, Pseudomonas sp. strain T-12 can transform this compound into a defluorinated catechol. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-3-methylbenzene | |
|---|---|---|
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InChI |
InChI=1S/C7H7F/c1-6-3-2-4-7(8)5-6/h2-5H,1H3 | |
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InChI Key |
BTQZKHUEUDPRST-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=CC(=CC=C1)F | |
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Molecular Formula |
C7H7F | |
| Record name | 3-FLUOROTOLUENE | |
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DSSTOX Substance ID |
DTXSID2059855 | |
| Record name | m-Fluorotoluene | |
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Molecular Weight |
110.13 g/mol | |
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Physical Description |
3-fluorotoluene appears as a colorless liquid with an aromatic odor. Boiling point 239 °C. Flash point 63 °F. Density 0.991 g / cm3 --- may float or sink in water. (USCG, 1999), Colorless liquid; [Merck Index] Aromatic odor; [Alfa Aesar MSDS] | |
| Record name | 3-FLUOROTOLUENE | |
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Boiling Point |
240.8 °F at 760 mmHg (USCG, 1999) | |
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Flash Point |
49 °F (USCG, 1999) | |
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Density |
0.9986 at 68 °F (USCG, 1999) - Less dense than water; will float | |
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Vapor Pressure |
42.39 mmHg (USCG, 1999), 21.8 [mmHg] | |
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CAS No. |
352-70-5, 2599-73-7 | |
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| Record name | 3-Fluorobenzyl radical | |
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| Record name | Benzene, 1-fluoro-3-methyl- | |
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| Record name | M-FLUOROTOLUENE | |
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Melting Point |
-125.9 °F (USCG, 1999) | |
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Synthetic Methodologies and Advanced Synthesis Strategies
Established Synthetic Pathways for 3-Fluorotoluene (B1676563)
Fluorination of Toluene (B28343) Derivatives
Direct fluorination of toluene is challenging to control and often leads to a mixture of isomers and polyfluorinated products. byjus.com A more selective and widely used approach involves the fluorination of a toluene derivative, specifically an aromatic amine, through a diazotization reaction followed by fluoro-dediazotization. google.com
The Balz-Schiemann reaction is a cornerstone in this regard. byjus.comwikipedia.org This method involves the diazotization of an aromatic amine, such as m-toluidine, with nitrous acid in the presence of fluoroboric acid (HBF₄). byjus.com The resulting diazonium tetrafluoroborate (B81430) salt is then thermally decomposed to yield this compound. byjus.comwikipedia.org Innovations in this method include the use of other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) to potentially improve yields. wikipedia.org An alternative approach carries out the diazotization using a solution of sodium nitrite (B80452) in liquid hydrogen fluoride (B91410). wikipedia.org
Another method involves the diazotization of meta-aminotoluene with sodium nitrite and hydrochloric acid, followed by the addition of fluoroboric acid or its salts to precipitate the diazonium fluoroborate, which is then heated to decompose and form this compound. google.com A process utilizing anhydrous hydrofluoric acid for the initial salt formation with meta-aminotoluene has also been developed. google.com
Reactions of Halotoluene Precursors (e.g., 3-Bromotoluene) with Fluoride Sources
The synthesis of this compound can also be achieved through nucleophilic substitution reactions starting from halotoluene precursors. For instance, 3-bromotoluene (B146084) can be converted to this compound. ontosight.aiontosight.ai This transformation can be accomplished through halogen exchange using metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents. The reaction may proceed in two steps, involving the formation of a toluene sulfonate intermediate followed by nucleophilic fluorination.
In supercritical water, the reaction of bromotoluenes with sodium chloride can lead to the corresponding chlorotoluenes, while cesium fluoride tends to yield cresols as the major product with only small amounts of fluorotoluenes. osti.gov
Derivatization and Functionalization of this compound
This compound serves as a versatile building block for the synthesis of more complex molecules through various derivatization and functionalization reactions.
Synthesis of Halogenated this compound Derivatives (e.g., 4-Chloro-3-fluorotoluene (B1349368), 4-Bromo-3-fluorotoluene (B33196) from o-nitro-p-toluidine)
Halogenated derivatives of this compound are important intermediates. For example, 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene have been synthesized from o-nitro-p-toluidine. researchgate.netresearchgate.netchemicalbook.comchemdad.com This multi-step synthesis involves a high-temperature diazo reaction, a Sandmeyer reaction, a reduction step, and a Schiemann reaction. researchgate.netresearchgate.netchemicalbook.comchemdad.com
Table 1: Optimized Conditions for Halogenation of o-nitro-p-toluidine Derivatives
| Derivative | Reaction Temperature | Reaction Time | Molar Ratio (Reactant:Copper Salt) | Overall Yield | Purity (GC) |
|---|---|---|---|---|---|
| 4-Chloro-3-fluorotoluene | 70 °C | 2.5 h | 1 : 0.55 (Cuprous Chloride) | 33.8% | ≥ 99.9% |
| 4-Bromo-3-fluorotoluene | 60 °C | 4 h | 1 : 0.60 (Cuprous Bromide) | 33.9% | ≥ 99.0% |
Synthesis of Specific Intermediates (e.g., Nilotinib Intermediate)
This compound is a precursor in the synthesis of important pharmaceutical intermediates. One notable example is an intermediate for Nilotinib, a tyrosine kinase inhibitor. googleapis.com A common synthetic route starts with this compound and proceeds through nitration, bromination, reduction, and condensation reactions. google.comgoogle.com
An alternative strategy for a Nilotinib intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-trifluoromethyl phenylamine, begins with trifluorotoluene. googleapis.comgoogle.comgoogle.comwipo.int This pathway involves nitration to nitrobenzotrifluoride, followed by bromination to get 3-bromo-5-nitro-trifluorotoluene. google.comgoogle.com This intermediate then undergoes a condensation reaction with 4-methyl-1H-imidazole, and a subsequent reduction of the nitro group to yield the final product. google.comgoogle.com This redesigned route avoids potential self-coupling side reactions. google.comgoogle.com The reduction of the nitro intermediate has been achieved with high yield (91.3%) using ferric trichloride (B1173362) and hydrazine (B178648) hydrate. google.com
Gas Phase Selective Synthesis of 3-Fluorobenzaldehyde (B1666160)
This compound is utilized in the gas-phase selective synthesis of 3-fluorobenzaldehyde, a valuable chemical intermediate. chemicalbook.comsmolecule.comscientificlabs.ie This process typically involves the catalytic oxidation of this compound. Research has explored the use of catalysts such as bulk iron molybdate (B1676688) oxide within boralite/zeolite hosts for this transformation. iitm.ac.in The oxidation of fluorotoluenes to their corresponding benzaldehydes can be challenging due to the electron-withdrawing nature of the fluorine atom, which can make the aldehyde group susceptible to further oxidation. iitm.ac.in Another reported method for synthesizing 3-fluorobenzaldehyde from this compound involves using reagents like sodium molybdate, dihydrogen peroxide, cobalt(II) acetate, and sodium bromide in acetic acid at 140°C, achieving a 56.1% yield. lookchem.com
Modern Fluorination Techniques Utilizing Related Systems
Recent advancements in synthetic organic chemistry have provided a diverse toolkit for the formation of carbon-fluorine (C-F) bonds. These modern techniques are often more direct and selective than traditional methods, offering pathways to valuable fluorinated molecules like this compound with greater control and under milder conditions.
Direct C-H fluorination has emerged as a powerful strategy for the synthesis of fluoroaromatics, as it circumvents the need for pre-functionalized starting materials. Electrophilic N-F reagents, such as N-Fluorobenzenesulfonimide (NFSI), are instrumental in this approach. worktribe.com These reagents are generally more stable, safer, and easier to handle than earlier fluorinating agents like molecular fluorine. rsc.org
The direct fluorination of electron-rich arenes, including toluene, can be achieved using NFSI. rsc.org While these reactions can sometimes yield mixtures of regioisomers, they represent a straightforward route to fluorinated products. rsc.org The reactivity and selectivity of N-F reagents can be tuned by altering their chemical structure, allowing for a degree of control over the fluorination process. ethz.ch For instance, sterically hindered N-fluorosulfonamides have been developed to improve selectivity in the fluorination of carbanions. nih.gov
Research has demonstrated that the choice of solvent can significantly impact the outcome of these reactions. For example, in certain palladium-catalyzed C-H fluorinations using NFSI, cyclohexane (B81311) was found to be a highly effective solvent. rsc.org
Table 1: Examples of Direct C-H Fluorination with N-F Reagents
| Substrate | N-F Reagent | Catalyst/Conditions | Product(s) | Yield | Reference |
| Toluene | NFSI | Solvent-free | Mixture of monofluorotoluenes | Poor to good | rsc.org |
| 2-Arylbenzo[d]thiazoles | NFSI | Pd catalyst, cyclohexane | ortho-Fluorinated products | Fair to good | rsc.org |
| Pyrazoles | NFSI | n-BuLi | 5-Fluoropyrazoles | Moderate to good | rsc.org |
This table is for illustrative purposes and may not represent the direct synthesis of this compound but demonstrates the application of the methodology to related aromatic systems.
Transition metal catalysis has revolutionized C-H activation and functionalization, including the introduction of fluorine. rsc.org Palladium has been a prominent metal in this field, with various palladium-catalyzed methods developed for the C-H fluorination of aromatic compounds. rsc.orgbeilstein-journals.org These reactions often employ a directing group to guide the fluorination to a specific position on the aromatic ring, enhancing regioselectivity. rsc.org
For instance, palladium-catalyzed C-H fluorination of 2-phenylpyridine (B120327) derivatives has been extensively studied, showcasing the ability to selectively introduce fluorine at the ortho position of the phenyl ring. rsc.orgacs.org While not directly toluene, this system serves as a model for understanding the principles of directed C-H fluorination. The choice of oxidant and catalyst precursor, often Pd(OAc)₂, is crucial for achieving high product yields. rsc.org
Zirconium catalysts, such as ZrCl₄, have also been employed in the directed C-H fluorination of arenes using NFSI as the fluorine source. rsc.org This highlights the expanding range of transition metals capable of facilitating this challenging transformation.
Table 2: Examples of Transition Metal-Catalyzed C-H Fluorination
| Substrate Type | Catalyst | Fluorine Source | Key Features | Reference |
| 2-Arylpyridines | Palladium (e.g., Pd(OAc)₂) | Various | Directing group-assisted, high regioselectivity | rsc.org |
| (Hetero)arenes | Zirconium (ZrCl₄) | NFSI | Lewis acid catalysis | rsc.org |
| Phenols | Palladium | N-fluoro-reagent | ortho-Fluorination | ethz.ch |
This table illustrates the general applicability of the methodology to aromatic C-H bonds.
Nucleophilic aromatic substitution (SNAr) is a classical method for introducing fluorine into an aromatic ring. This approach typically requires an electron-deficient aromatic substrate with a good leaving group (e.g., a nitro or halo group) and a fluoride source. Traditional alkali metal fluorides like KF and CsF often suffer from low solubility and require harsh reaction conditions. google.comharvard.edu
The development of soluble, anhydrous fluoride sources has significantly advanced nucleophilic fluorination, allowing reactions to proceed under milder conditions. rsc.org Quaternary ammonium (B1175870) fluorides, such as tetrabutylammonium (B224687) fluoride (TBAF) and tetramethylammonium (B1211777) fluoride (NMe₄F), are prominent examples. harvard.eduacs.org These "naked" fluoride reagents are more reactive due to the reduced ion pairing and increased solubility in organic solvents. harvard.edu However, their anhydrous forms can be challenging to prepare and handle due to their hygroscopicity and basicity. harvard.edu
Recent innovations include the use of solid-state mechanochemical protocols for aromatic nucleophilic fluorination, which can eliminate the need for high-boiling, toxic solvents. rsc.org These methods often utilize a combination of potassium fluoride and a quaternary ammonium salt as a phase-transfer catalyst. rsc.org
Electrochemical fluorination (ECF) offers an alternative pathway for the synthesis of fluorinated organic compounds. lew.rofluorine1.rufluorine1.ru This method involves the anodic oxidation of an organic substrate in an electrolyte containing a fluoride source. researchgate.net The Simons process is a well-known industrial application of ECF for producing perfluorinated compounds. fluorine1.rufluorine1.ruresearchgate.net
The electrolytic fluorination of toluene has been investigated, and the products can vary depending on the reaction conditions. lew.rosemanticscholar.org For example, electrolysis of toluene in neat liquid Et₄NF·4HF has been shown to yield benzyl (B1604629) fluoride as the exclusive initial product, with further oxidation leading to difluoromethylbenzene and small amounts of ring-fluorinated byproducts. lew.ro The choice of electrolyte, such as different amine-HF mixtures (e.g., Et₃N·3HF, Et₄NF·4HF), is critical and can influence the outcome of the reaction. lew.roresearchgate.net
While ECF can be a powerful tool, it can also lead to complex product mixtures and, in some cases, low yields for specific isomers like this compound. fluorine1.rufluorine1.ru For instance, the synthesis of perfluoromethylcyclohexane from toluene via ECF has been reported with very low yields. fluorine1.rufluorine1.ru
Reaction Mechanisms and Chemical Reactivity Studies
Carbon-Fluorine Bond Activation and Functionalization
Transition Metal-Promoted Catalytic C-F Activation (e.g., Nickel- and Palladium-Catalyzed Pathways)
The activation of the carbon-fluorine (C-F) bond in fluoroaromatics like 3-fluorotoluene (B1676563) is a significant area of research due to the high strength of the C-F bond. Transition metals, particularly nickel and palladium, have been instrumental in developing catalytic pathways for this transformation.
Nickel-Catalyzed Pathways: Nickel complexes are widely utilized for the catalytic activation of C-F bonds. mdpi.com For instance, nickel(0) complexes can react with polyfluorinated arenes, leading to the formation of nickel fluoroaryl fluoride (B91410) complexes. rsc.org The reaction often proceeds via an oxidative addition of the C-F bond to the Ni(0) center. mdpi.com Nickel-catalyzed cross-coupling reactions of aryl fluorides with various reagents have been developed, allowing for the selective replacement of fluorine atoms. nih.gov For example, the coupling of fluoroaromatics with Grignard reagents, catalyzed by Nickel(II) complexes with bidentate phosphine (B1218219) ligands, has proven to be an efficient method for defluorinative C-C bond formation. mdpi.com Another approach involves the nickel-catalyzed coupling of fluoroaromatics with alkyl zinc reagents, using a directing group to achieve ortho-selective C-C bond formation. mdpi.com Furthermore, nickel-catalyzed amination of fluoroaromatics with primary amines has been demonstrated, providing a route to multifunctional aniline (B41778) derivatives. mdpi.com
Palladium-Catalyzed Pathways: Palladium catalysts are also effective in promoting C-F bond activation, often in the context of cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for C-C bond formation, has been successfully applied to fluoroaromatics. mdpi.comresearchgate.net For instance, palladium-catalyzed coupling of 3-bromo-5-fluorotoluene (B1272607) with a methyl Grignard reagent via a boronic ester intermediate can produce 3-fluoro-5-methylphenylboronic acid, which can then be used in further coupling reactions. The efficiency and selectivity of these reactions often depend on the choice of ligands and reaction conditions. researchgate.netbeilstein-journals.org Palladium(0) species are often implicated as the active catalyst, which can undergo oxidative addition into the C-F bond. mdpi.com
Hydro-defluorination (HDF) of Fluoroaromatics
Hydrodefluorination (HDF) is a chemical process that involves the replacement of a fluorine atom in a molecule with a hydrogen atom. This reaction is of interest for the degradation of persistent organofluorine compounds and for the synthesis of partially fluorinated molecules from readily available perfluorinated feedstocks. nsf.govnih.gov
Several catalytic systems have been developed for the HDF of fluoroaromatics. Ruthenium-N-heterocyclic carbene (NHC) complexes have been shown to catalyze the HDF of aromatic fluorides using isopropyl alcohol as a hydrogen source. acs.org Bimetallic systems, such as a rhodium-indium complex, have also been reported to catalyze the hydrogenolysis of aryl C-F bonds under H₂. nsf.gov This process is proposed to involve oxidative cleavage of the C-F bond. nsf.gov
Interestingly, research has also uncovered metal-free HDF pathways. For example, it has been found that certain alkylphosphines can directly react with fluoroaromatics to achieve HDF without the need for a metal catalyst or a silane (B1218182) reducing agent. nih.govacs.org Additionally, sodium borohydride (B1222165) (NaBH₄) can be used for the HDF of highly fluorinated arenes under catalyst-free conditions. nih.gov While many HDF methods are effective for polyfluorinated arenes, the reaction becomes more challenging for less activated substrates like this compound. nsf.govnih.gov
Defluoro-silylation and Amination of Fluoroaromatics
Defluoro-silylation: Defluoro-silylation is a reaction that replaces a fluorine atom with a silyl (B83357) group. This transformation is valuable as the resulting organosilicon compounds are versatile intermediates in organic synthesis. The reaction can be achieved using silylboronates (R₃Si-Bpin) in the presence of a base like potassium tert-butoxide (KOtBu). go2journals.com This process can proceed even without a transition metal catalyst, where a potassium silyl anion is thought to be the active nucleophile that attacks the fluoroaromatic ring. go2journals.com Nickel(0) catalysts can also be employed to facilitate the defluoro-silylation of a wide range of fluoroaromatics, including those that are less reactive. mdpi.comgo2journals.com The reaction generally shows good functional group tolerance. go2journals.com
Defluoro-amination: Defluoro-amination involves the substitution of a fluorine atom with an amino group. This is a crucial transformation for the synthesis of anilines, which are important building blocks in pharmaceuticals and materials science. Nickel-catalyzed amination of fluoroaromatics with primary amines has been reported as a successful method. mdpi.com This reaction typically involves the oxidative addition of the C-F bond to a Ni(0) center, followed by metathesis with the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. mdpi.com
C-H Borylation of Fluorinated Arenes
C-H borylation is a powerful reaction that introduces a boryl group onto an aromatic ring, creating a versatile handle for further functionalization. The regioselectivity of this reaction on substituted arenes like this compound is a key challenge.
Iridium-Catalyzed Borylation: Iridium complexes, particularly with bipyridine ligands, are standard catalysts for C-H borylation. princeton.edu The regioselectivity is often governed by steric factors, disfavoring borylation at positions ortho to large substituents. princeton.edunih.gov In the case of this compound, iridium catalysis can lead to a mixture of isomers. nih.govacs.org However, the use of specific ligands can influence the outcome. For instance, monodentate pyridine (B92270) ligands like 2-methoxypyridine (B126380) have been reported to enhance the ortho-to-fluorine selectivity in the iridium-catalyzed C-H borylation of this compound, achieving an ortho:meta ratio of up to 82:18. nih.govacs.orgprinceton.edu
Cobalt-Catalyzed Borylation: First-row transition metals like cobalt have emerged as attractive alternatives, often providing different or enhanced selectivity compared to precious metals. princeton.edunih.gov Cobalt pincer complexes, for example, have demonstrated high activity and a remarkable preference for borylation at the C-H bond ortho to the fluorine substituent in fluoroarenes. nih.govnih.gov This selectivity is attributed to a thermodynamic preference arising from the stabilization of the cobalt-aryl bond by the adjacent fluorine atom. nih.gov However, for some cobalt catalyst systems, this compound has been noted as a less reactive substrate. nih.gov By modifying the ligand scaffold, such as using a terpyridine ligand, the regioselectivity can be inverted to favor the meta position. princeton.edunih.gov
Other Metal Catalysts: Platinum complexes with specific pincer ligands have also been developed for the regioselective C-H borylation of fluoroarenes, offering a complementary approach to the more common iridium systems. rsc.org
Table 1: Regioselectivity in the C-H Borylation of this compound
Other Significant Reaction Pathways Involving this compound
Reactions with Methanol (B129727) on Microporous Solid Acids
The reaction of halobenzenes, including this compound, with methanol over solid acid catalysts such as zeolites has been investigated. colab.ws On catalysts like H-ZSM-5, these reactions can lead to products of ring-methylation. colab.ws However, side reactions such as defluorination can also occur, leading to the formation of methylbenzenes. colab.ws In a related study on the nitration of this compound using nitric acid, various solid acid catalysts were explored. researchgate.net Catalysts like H-beta zeolite, MoO₃/SiO₂, and Fe/Mo/SiO₂ showed high conversion of this compound at 60°C, producing a mixture of 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene (B108573). researchgate.net The H-beta catalyst, in particular, was found to be stable and recyclable. researchgate.net
Table 2: Nitration of this compound with 70% HNO₃ over Solid Acid Catalysts
Photoinduced Germanylation of Fluoroarenes
Photoinduced reactions offer alternative pathways for chemical transformations. Organogermanium compounds, which share some radical properties with organosilicon and organotin compounds, can participate in photoinduced radical reactions. rsc.org While specific studies focusing on the photoinduced germanylation of this compound are not prevalent in the searched literature, the general principles of photo-induced reactions of fluoroarenes suggest potential for such transformations. For instance, photochemical approaches have been developed for nucleophilic aromatic substitution (SNAr) on fluoroarenes. researchgate.net Furthermore, photochemical reactions involving organogermanium compounds like diphenylgermane (B155566) with metal hydrides have been studied, showing a preference for Ge-H bond activation. researchgate.net This indicates the potential for germyl (B1233479) radicals, generated photochemically, to react with fluoroarenes, although detailed studies on this compound are needed.
Toluyl Cation Generation by Chemical Ionization in Mass Spectrometry
This compound is utilized in mass spectrometry for the generation of tolyl cations (C₇H₇⁺) through the soft ionization technique known as chemical ionization (CI). smolecule.comchemicalbook.comscientificlabs.ie This method involves ion-molecule reactions between the analyte, this compound, and ions of a reagent gas to form analyte ions, providing valuable data on molecular weight and structure. smolecule.comlibretexts.orgwikipedia.org The choice of reagent gas significantly influences the degree of fragmentation and the resulting mass spectrum. cdnsciencepub.com
Studies have investigated the chemical ionization of this compound using methane (B114726) (CH₄) and hydrogen (H₂) as reagent gases. cdnsciencepub.com The reaction mechanisms and fragmentation patterns differ notably between the two, dictated by the energetics of the proton transfer process. libretexts.orgcdnsciencepub.com
With methane as the reagent gas, protonation of this compound is less exothermic. cdnsciencepub.com This results in very little fragmentation, and the mass spectrum is dominated by the protonated molecule, MH⁺ (m/z 111). cdnsciencepub.comcdnsciencepub.com This makes methane CI useful for confirming the molecular mass of the compound. libretexts.org
In contrast, using hydrogen as the reagent gas leads to a much more exothermic protonation reaction. cdnsciencepub.com This imparts significantly more internal energy to the protonated this compound ion (MH⁺), inducing further fragmentation. The resulting mass spectrum shows considerable loss of both hydrogen fluoride (HF) and dihydrogen (H₂). cdnsciencepub.comcdnsciencepub.com The loss of HF leads to the formation of the C₇H₇⁺ ion (m/z 91), while the loss of H₂ results in the formation of the fluorobenzyl cation (C₇H₆F⁺, m/z 109). cdnsciencepub.com
Research indicates that the fragmentation of protonated fluorotoluenes does not involve ring expansion to form the more stable tropylium (B1234903) ion structure, which is a common occurrence under electron impact (EI) ionization conditions. cdnsciencepub.comcdnsciencepub.com Instead, the loss of H₂ to form the more stable fluorobenzyl cations is favored over the loss of HF, which would produce unstable tolyl ions. cdnsciencepub.com The relative stability of the resulting fluorobenzyl cations influences fragmentation, though the high internal energy from protonation by H₃⁺ means that differences between isomers are small. cdnsciencepub.com
Interactive Data Table: Key Ions in Chemical Ionization Mass Spectrometry of this compound
| Reagent Gas | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway | Relative Abundance of Fragments |
| Methane (CH₄) | [M+H]⁺ (111) | - | Minimal fragmentation | MH⁺ is the abundant base peak |
| Hydrogen (H₂) | [M+H]⁺ (111) | 109 | Loss of H₂ | Major fragment ion |
| Hydrogen (H₂) | [M+H]⁺ (111) | 91 | Loss of HF | Significant fragment ion |
Advanced Spectroscopic Characterization and Molecular Dynamics
Electronic Spectroscopy and Photoabsorption Studies
The electronic structure of 3-fluorotoluene (B1676563) has been extensively probed using photoabsorption spectroscopy, revealing a complex landscape of valence and Rydberg excitations. These studies, often employing synchrotron radiation, have provided precise measurements of electronic transition energies and their corresponding intensities.
Valence and Rydberg Excitations via Photoabsorption Spectroscopy
The photoabsorption spectrum of this compound in the 4.4–10.8 eV energy range is characterized by a series of electronic transitions to both valence and Rydberg states. nih.gov Theoretical calculations, including time-dependent density functional theory (TD-DFT) and equation-of-motion coupled-cluster methods (EOM-CCM), have been crucial in assigning the observed spectral features. nih.gov
The electronic transitions in this region are assigned to valence, mixed valence-Rydberg, and pure Rydberg transitions. nih.gov The lowest-lying absorption band is primarily dictated by ππ* valence states, while at higher energies, excitations to σ* orbitals and various Rydberg series become prominent. manipal.edu A notable feature in the spectrum is the clear evidence of a sharp multiplet near 6 eV, which is assigned to the lowest Rydberg 4b16s state (3¹B₁). manipal.edu The position and vibrational structure of this Rydberg state are well-reproduced by theoretical calculations. manipal.edu
Table 1: Selected Electronic Transitions of this compound
| Energy Range (eV) | Assignment Character | Key Features |
|---|---|---|
| 4.4 - 5.6 | Valence (π→π*) | Onset of absorption, dominated by C-H in-plane bending mode progressions. nih.gov |
| ~ 6.0 | Rydberg (3¹B₁) | Sharp multiplet corresponding to the 4b16s state. manipal.edu |
| ~ 7.0 | Valence (π→π*) | Strongest VUV band with two intense valence states. manipal.edu |
Absolute Photoabsorption Cross Sections Determination
For the first time, absolute photoabsorption cross sections for this compound have been determined over the energy range of 4.4–10.8 eV. nih.gov These measurements provide crucial quantitative data on the probability of photon absorption at different energies. The accuracy of these cross sections is estimated to be better than ±5%, though the error can increase in regions of very weak absorption. nih.gov This quantitative information is vital for various applications, including atmospheric modeling, as it allows for the calculation of photolysis lifetimes. nih.gov
Synchrotron Radiation Light Source Applications in Electronic State Spectroscopy
The use of synchrotron radiation has been instrumental in the high-resolution study of the electronic states of this compound. nih.govacs.org The AU-UV beamline at the ASTRID2 synchrotron facility, for instance, provides a highly monochromatized photon beam with a resolution better than 0.08 nm. acs.org This high resolution is essential for resolving the fine vibronic structure within the electronic bands, enabling a more detailed analysis and assignment of the spectra. nih.govacs.org The synchrotron source allows for precise measurements across a wide energy range, which is necessary to observe both the lower-lying valence states and the higher-energy Rydberg series. nih.gov
Vibrational and Rotational Spectroscopy
Vibrational and rotational spectroscopy techniques provide complementary information to electronic spectroscopy, offering insights into the nuclear motions of this compound, from small-amplitude vibrations to large-amplitude internal rotations.
Vibronic Structure Assignment and C-H Bending Mode Contributions
The electronic absorption spectra of this compound exhibit a rich vibronic structure, which arises from the simultaneous excitation of electronic and vibrational modes. A comprehensive assignment of this structure has been performed, with a significant finding being the dominant contribution of C-H in-plane bending mode progressions in the lowest-lying absorption band. nih.gov This indicates a strong coupling between the electronic transition and this specific vibrational motion. Furthermore, studies have identified interactions in the S₀, S₁, and D₀⁺ electronic states involving both vibrational and vibration-torsional (vibtor) levels. manipal.edu Evidence of coupling between the methyl torsion and low-frequency out-of-plane wagging vibrations of the methyl group has also been observed, suggesting that this type of interaction is widespread in toluene (B28343) derivatives. publish.csiro.au
Microwave Spectroscopy for Large Amplitude Motions (LAMs)
Microwave spectroscopy is a powerful tool for investigating the structure and dynamics of molecules, particularly for characterizing large amplitude motions (LAMs) such as the internal rotation of the methyl group.
In this compound, the methyl group experiences a very low barrier to internal rotation. nih.govmanipal.edu Pulsed molecular jet Fourier transform microwave spectroscopy has been employed to record the rotational spectra of this compound and its ¹³C isotopologues in the 4 to 26 GHz frequency range. nih.govmanipal.edu The analysis of these spectra revealed large splittings in the lowest torsional states of the vibrational ground state, a direct consequence of the low torsional barrier, which is determined to be approximately 17 cm⁻¹. nih.govmanipal.edu
The observed torsional splittings have been successfully modeled using specialized programs like XIAM and aixPAM, which are designed to treat the effects of methyl internal rotation. nih.govmanipal.edu This large amplitude motion is a key feature of the molecular dynamics of this compound. nih.gov The study of this methyl torsion provides detailed information about the potential energy surface and the electronic and steric environment of the methyl group. nih.govresearchgate.net
Table 2: Torsional Barrier Information for this compound
| Parameter | Value | Technique |
|---|---|---|
| Torsional Barrier (V₃) | ~17 cm⁻¹ | Microwave Spectroscopy nih.govmanipal.edu |
| Torsional Barrier (V₃) | 16.9 cm⁻¹ (S₀ state) | Fluorescence Excitation Spectroscopy aip.org |
Laser-Induced Fluorescence (LIF) and Two-Dimensional LIF (2D-LIF) Spectroscopy
Nuclear Magnetic Resonance (NMR) Applications
Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical tool for monitoring chemical reactions and analyzing products, particularly for fluorine-containing compounds like this compound. magritek.comaiinmr.com The ¹⁹F nucleus possesses several advantageous properties for NMR, including a spin of ½, 100% natural abundance, and a high sensitivity, which is nearly as high as that of protons (¹H). nanalysis.combiophysics.org Furthermore, ¹⁹F NMR spectra exhibit a large chemical shift range, which minimizes the likelihood of signal overlap, even in complex mixtures. magritek.comnanalysis.com
In reaction monitoring, ¹⁹F NMR allows for real-time, non-invasive tracking of the consumption of fluorinated reactants and the formation of fluorinated products. magritek.com The distinct chemical shifts of the fluorine atoms in different chemical environments provide unambiguous signals for quantification. aiinmr.com For instance, in a reaction involving a fluorinated substrate, the decrease in the intensity of the substrate's ¹⁹F signal can be monitored over time, while the corresponding increase in the product's signal is simultaneously observed. magritek.com
While direct reaction monitoring of this compound itself is application-specific, fluorotoluene derivatives are often used as internal standards in ¹⁹F NMR for quantitative analysis (qNMR). nanalysis.comacs.org For example, o-fluorotoluene or 2-chloro-4-fluorotoluene (B151448) have been used as internal standards to determine the yield and purity of fluorinated products in various chemical transformations. nanalysis.comacs.org This application relies on the chemical inertness of the standard under the reaction conditions and its well-resolved signal in the ¹⁹F NMR spectrum.
| Property | Description |
| Nucleus | ¹⁹F |
| Spin (I) | ½ |
| Natural Abundance | 100% |
| Relative Sensitivity | ~83% of ¹H |
| Chemical Shift Range | ~700 ppm (-300 to 400 ppm) |
Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for elucidating reaction mechanisms by allowing for the study of transient intermediates and the slowing down of dynamic processes. nih.gov By performing NMR measurements at reduced temperatures, species that are short-lived at room temperature can be stabilized and observed, providing direct evidence for proposed mechanistic pathways. nih.govfu-berlin.de
While specific low-temperature NMR studies focusing solely on the reaction mechanisms of this compound are not extensively documented in the provided search results, the principles of the technique are broadly applicable. For instance, low-temperature ¹⁹F and ¹H NMR have been used to investigate the structure and dynamics of acid-base complexes involving HF, where hydrogen bond exchange is slowed sufficiently to observe distinct complexes. fu-berlin.de Such studies allow for the measurement of scalar coupling constants across hydrogen bonds, providing detailed structural information. fu-berlin.de
In the context of reactions involving organofluorine compounds, low-temperature NMR can provide crucial mechanistic insights. For example, investigations into Lewis base-catalyzed reactions of α-fluoroketones have proposed using low-temperature NMR to study the coordination between the Lewis base, a Lewis acid, and the substrate. acs.org By observing changes in the NMR spectra at low temperatures, it is possible to characterize key intermediates and transition states, helping to understand the factors that control stereoselectivity and reactivity. The immobilization of molecules in frozen solutions at low temperatures also permits the use of solid-state NMR techniques for soluble systems, further enhancing the potential for detailed structural analysis. nih.gov
Computational Chemistry and Theoretical Modeling
Electronic Structure Calculations
The electronic properties of 3-Fluorotoluene (B1676563) have been extensively investigated using sophisticated ab initio methods. These calculations are fundamental to assigning and understanding the molecule's electronic spectrum.
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for studying the electronic structure of this compound. unl.pt Researchers have employed TD-DFT to calculate vertical excitation energies and oscillator strengths, which are essential for interpreting photoabsorption spectra. unl.pt Specifically, the CAMB3LYP functional combined with the aug-cc-pVDZ basis set has been utilized for these purposes. unl.pt
Geometry optimization calculations using DFT have also been performed to determine the molecule's equilibrium conformations. unl.pt Furthermore, DFT calculations, using the B3LYP functional with a cc-pVTZ basis set, have been applied to investigate the interaction between the large-amplitude methyl torsion and other small-amplitude vibrations within the molecule. publish.csiro.au These theoretical models help in understanding the structural parameters and vibrational frequencies of the molecule in its ground state. publish.csiro.au
For a more accurate description of excited electronic states, particularly the lowest-lying ones, the Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) method has been applied. unl.ptresearchgate.net This high-level quantum chemical method is used to calculate vertical excitation energies and oscillator strengths, providing data that often shows better agreement with experimental results for lower energy states compared to TD-DFT. unl.ptresearchgate.netresearchgate.net For this compound, calculations at the EOM-CCSD/aug-cc-pVDZ level of theory have been crucial in assigning the electronic transitions observed in its photoabsorption spectrum. unl.ptunl.pt The application of EOM-CCSD is a key part of a multi-faceted theoretical approach, often used in conjunction with DFT to provide a comprehensive analysis of the molecule's electronic spectroscopy. unl.ptresearchgate.net
A primary application of theoretical calculations for this compound is the determination of its vertical excitation energies and associated oscillator strengths. unl.pt These parameters are calculated using both TD-DFT and EOM-CCSD methods and are vital for assigning the bands observed in experimental VUV photoabsorption spectra. unl.ptunl.pt The calculations provide a theoretical spectrum that can be compared with experimental measurements, allowing for the assignment of electronic transitions to valence, Rydberg, or mixed-character states. unl.pt For instance, EOM-CCSD calculations have been shown to give better agreement with experimental data for excited states up to approximately 8 eV, while TD-DFT performs well for higher energy excitations. researchgate.netunl.pt
Below is a table summarizing selected theoretical calculations for the main electronic states of this compound, compared with experimental data.
| State | Character | EOM-CCSD (eV) | TD-DFT (eV) | Experimental (eV) | Oscillator Strength (f) |
|---|---|---|---|---|---|
| 1¹A" | (π) ← π | 5.34 | 5.15 | 4.71 | 0.007 |
| 2¹A' | (π) ← π | 6.36 | 6.35 | 6.32 | 0.063 |
| 3¹A' | (π*) ← π | 7.01 | 6.97 | 6.97 | 0.200 |
| 4¹A' | R(3s) ← π | 6.85 | 7.12 | - | 0.019 |
Data sourced from a 2023 study on the valence and Rydberg excitations of this compound. unl.pt The oscillator strength values are from EOM-CCSD calculations.
Molecular Orbital (MO) analysis is fundamental to understanding the nature of the electronic transitions in this compound. unl.pt The assignment of these transitions is based on the energies of the molecular orbitals and the contributions of these orbitals to the initial and final states of an excitation. unl.pt For this compound, which has Cₛ symmetry in its ground state, the outermost valence electronic configuration has been calculated at both the TD-DFT and EOM-CCSD levels with the aug-cc-pVDZ basis set. unl.pt The configuration is determined to be: ... (19a′)² (20a′)² (21a′)² (2a″)² (22a′)² (23a′)² (3a″)² (24a′)² (4a″)² (5a″)². unl.pt This analysis allows for the classification of transitions, such as π* ← π, based on which orbitals are involved in the electronic excitation. unl.pt
Calculation of Vertical Excitation Energies and Oscillator Strengths
Molecular Dynamics Simulations
The study of the internal motions of molecules, or molecular dynamics, provides insight into how energy is distributed and transferred within a molecule. For this compound, a key area of interest is the behavior of the methyl group.
The intramolecular dynamics associated with the internal rotation of the methyl (CH₃) group in fluorotoluene isomers, including this compound, has been a subject of significant scientific interest. unl.pt Studies have shown that the barrier to methyl group rotation in this compound is very low. cdnsciencepub.com Quantum chemistry calculations have been employed to explore the coupling between the methyl torsion and other molecular vibrations. publish.csiro.au This torsion-vibration interaction can influence the energies of the torsional states, which is reflected in the experimentally determined effective torsional constant, F. publish.csiro.au Theoretical calculations predict that the actual structure of the methyl group varies little; however, the wide variation seen in experimental F values is attributed to the effects of this torsion-vibration interaction. publish.csiro.au
Theoretical Estimates of Fluorine–Hydrogen Contacts and Hydrogen Bonding
Computational studies have been employed to investigate the nature of intramolecular interactions within this compound, specifically focusing on fluorine-hydrogen contacts and the potential for weak hydrogen bonds. While not a conventional hydrogen bond donor or acceptor, the fluorine atom in this compound can participate in weak C–H···F–C interactions.
Theoretical calculations, often employing Density Functional Theory (DFT) methods, help in understanding the strength and geometry of these interactions. For instance, studies on related fluorinated compounds have shown that the energy of such hydrogen bonds can range from -3 to -8.6 kcal/mol. nih.gov The presence of these weak interactions can influence the conformational preferences of the molecule. In some fluorinated organic molecules, intramolecular hydrogen bonds of the N-H···F-C type have been identified, which can be studied using techniques like monitoring H/D exchange with NMR spectroscopy. researchgate.net It has been noted that the hydrogen bond donating capacity of a molecule can be reduced by OH···F intramolecular interactions. chemistryviews.org
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry serves as a powerful tool to unravel the intricate mechanisms of reactions involving this compound. By modeling reaction pathways, transition states, and intermediates, researchers can gain detailed insights that complement experimental findings.
Modeling of Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAr) is a key reaction class for fluoroarenes. Computational modeling, particularly using DFT, has been instrumental in elucidating the mechanisms of these reactions. While traditional SNAr reactions on electron-poor arenes proceed through a stepwise mechanism involving a Meisenheimer complex, recent studies have revealed that concerted or borderline mechanisms can be operative for less activated systems. rsc.orgscispace.com
For unactivated fluoroarenes like this compound, photoredox catalysis can enable SNAr reactions. nih.gov Computational models show that upon oxidation, the electron density at the carbon atom bonded to fluorine changes significantly, making it susceptible to nucleophilic attack. nih.gov DFT calculations can predict the activation barriers for such reactions. For example, in the absence of light, the activation energy for the SNAr reaction between a germanyl anion and 4-fluorotoluene (B1294773) was calculated to be 33.3 kcal/mol, indicating that the reaction is not spontaneous. thieme-connect.com
The nature of the nucleophile and the reaction conditions can influence the operative mechanism. Computational studies have shown that for a range of SNAr reactions involving azole nucleophiles, a mechanistic continuum exists, with transition structures varying smoothly between stepwise and concerted pathways. rsc.org
Support for Experimental Spectroscopic Data
Theoretical calculations are indispensable for the interpretation of experimental spectroscopic data of this compound. Methods like Time-Dependent Density Functional Theory (TD-DFT) and Equation-of-Motion Coupled-Cluster (EOM-CC) are used to calculate vertical excitation energies and oscillator strengths, which can be directly compared with experimental photoabsorption spectra. unl.ptunl.pt
These calculations aid in the assignment of electronic transitions observed in the spectra to specific molecular orbitals. unl.pt For this compound, theoretical calculations have been used to assign valence, mixed valence-Rydberg, and Rydberg transitions in its photoabsorption spectrum. unl.pt Furthermore, computational methods can help in understanding the vibronic structure observed in high-resolution spectra, with contributions from modes like C-H in-plane bending. unl.pt
The table below presents a comparison of experimental and theoretical vertical excitation energies for this compound.
| Experimental Vertical Excitation Energy (eV) | Calculated Vertical Excitation Energy (eV) (TD-DFT/CAM-B3LYP/aug-cc-pVDZ) | Calculated Vertical Excitation Energy (eV) (EOM-CCSD/aug-cc-pVDZ) | Assignment |
| 4.75 | 4.86 | 4.93 | 1 ¹A' → 1 ¹A'' (π→π) |
| 6.29 | 6.34 | 6.45 | 1 ¹A' → 2 ¹A'' (π→π) |
| 6.81 | 6.89 | 7.02 | 1 ¹A' → 3 ¹A' (π→π) |
| 7.15 | 7.18 | 7.33 | 1 ¹A' → 4 ¹A' (π→3s/π) |
Data sourced from computational studies supporting experimental photoabsorption spectra. unl.pt
Mechanistic Insights into Photoinduced Reactions
Computational modeling provides crucial insights into the mechanisms of photoinduced reactions of this compound. These reactions often involve excited states and radical intermediates, which are challenging to study experimentally.
One area of significant interest is the photoinduced defluorination of fluoroarenes. acs.org Computational studies can map out the potential energy surfaces of the excited states involved, identifying the key intermediates and transition states. For example, in the photosensitized germanylation of fluoroarenes, DFT calculations have been used to elucidate the reaction mechanism, which involves the photoexcitation of a triphenylgermane (B1594327) anion followed by single electron transfer to generate radical species. thieme-connect.com
Furthermore, computational approaches can help to understand the role of photocatalysts in these reactions. Mechanistic studies have shown that in some photoredox catalytic systems, multiple photons may be involved in a single catalytic cycle. acs.org Theoretical modeling can help to dissect these complex, multi-step processes. For instance, in iridium/nickel catalyzed C-O coupling reactions, transient absorption spectroscopy combined with computational analysis has been used to elucidate the energy transfer mechanism from the iridium photocatalyst to the nickel complex. osti.gov
Applications As a Chemical Synthon and in Materials Science
Role in Pharmaceutical Synthesis and Drug Discovery
3-Fluorotoluene (B1676563) is a key intermediate in the synthesis of various pharmaceutical compounds. fluoro-benzene.comnordmann.globalcymitquimica.com The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of active pharmaceutical ingredients (APIs). netascientific.comchemimpex.com
Intermediate for Fluorinated Pharmaceuticals
As a readily available fluorinated aromatic compound, this compound serves as a crucial starting material for the synthesis of more complex fluorinated molecules destined for pharmaceutical applications. intersurfchem.comnordmann.global Its structure allows for a variety of chemical transformations, making it a versatile precursor in the creation of novel drug candidates. fluoro-benzene.com The fluorine atom can influence the electronic properties of the molecule, guiding reactions to specific positions on the aromatic ring. smolecule.com
Specific Examples in Drug Synthesis (e.g., Nilotinib Intermediate)
A notable example of this compound's application is in the synthesis of an intermediate for Nilotinib. google.comgoogle.com Nilotinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. googleapis.com Patent literature describes a synthesis pathway where this compound is used as a starting material to prepare 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)-benzeneamine, a key intermediate for Nilotinib. google.comnewdrugapprovals.org The synthesis involves a sequence of reactions including nitration, bromination, condensation, and reduction, starting from trifluorotoluene, a derivative of this compound. google.comgoogle.comwipo.int This application highlights the industrial relevance of this compound in the production of life-saving medications.
Applications in Agrochemical Development
The utility of this compound extends to the agricultural sector, where it is employed in the creation of crop protection products. fluoro-benzene.comcymitquimica.com
Synthesis of Crop Protection Products
Similar to its role in pharmaceuticals, this compound serves as an important intermediate in the synthesis of agrochemicals. netascientific.comintersurfchem.com Fluorinated compounds often exhibit enhanced biological activity, making them effective as herbicides, insecticides, and fungicides. netascientific.comechemi.com The unique chemical structure of this compound allows for the development of new pesticides with specific biological activities, contributing to improved crop yields and quality. fluoro-benzene.com It can be a starting material for a variety of agrochemical compounds, including those with a 3-fluorobenzyl bromide or 3-fluorobenzal chloride moiety. lookchem.comsmolecule.com
Precursor for Advanced Materials
In the field of materials science, this compound is utilized as a precursor for the synthesis of high-performance polymers and other advanced materials. netascientific.comintersurfchem.comfluoro-benzene.com The incorporation of fluorine-containing units into polymers can enhance their thermal stability, chemical resistance, and other desirable physical properties. fluoro-benzene.com This makes them suitable for use in demanding applications in sectors such as aerospace and electronics. fluoro-benzene.com Research in this area explores how the unique properties of fluorinated compounds like this compound can be leveraged to create innovative materials with superior performance characteristics. netascientific.com
Synthesis of Fluoropolymers and High-Performance Materials
This compound serves as a valuable precursor in the synthesis of high-performance polymer materials. fluoro-benzene.com Its incorporation into polymer chains can impart desirable properties such as enhanced heat resistance and chemical stability. fluoro-benzene.com These characteristics are highly sought after in advanced materials for demanding applications in sectors like aerospace and electronics. fluoro-benzene.com The unique chemical properties of this compound, stemming from the fluorine substituent, make it a key ingredient in the development of advanced polymers and coatings with improved durability and performance. netascientific.comchemimpex.com While direct polymerization of this compound is not common, it is chemically modified into other monomers that are then polymerized. The resulting fluorinated polymers are utilized in high-performance coatings. netascientific.com
The introduction of fluorine into polymers can significantly alter their properties. For instance, fluoropolymers are known for their excellent weatherability and are used in protective coatings. researchgate.net The development of materials like fluoroethylene vinyl ether (FEVE) resins, which can be crosslinked, has led to their use in factory-applied, oven-cured finishes and field-applied coatings. researchgate.net The synthesis of specialty polymers with enhanced thermal and mechanical properties for advanced engineering applications often relies on fluorinated intermediates derived from compounds like this compound.
Development of New Fluorinated Building Blocks and Materials
This compound is a versatile starting material for the creation of a wide array of new fluorinated building blocks, which are crucial for the synthesis of complex molecules in medicinal chemistry and materials science. netascientific.combeilstein-journals.org The presence of the fluorine atom enhances the reactivity and imparts unique biological activities to the resulting compounds. netascientific.com
One common strategy involves the functionalization of the aromatic ring of this compound. For example, it can undergo nitration to produce intermediates like 3-fluoro-4-nitrotoluene (B108573). guidechem.com This derivative serves as a precursor in the synthesis of various pharmaceuticals and can be further modified. guidechem.com The general process for the nitration of this compound is outlined in the table below.
Table 1: Synthesis of 3-Fluoro-4-nitrotoluene from this compound
| Reactants | Reagents | Conditions | Product |
|---|---|---|---|
| This compound | Concentrated Nitric Acid, Concentrated Sulfuric Acid | Stirring on an ice bath (5-10°C), then at room temperature | 3-Fluoro-4-nitrotoluene |
This table is based on the synthetic description provided in the search results. guidechem.com
These fluorinated building blocks are instrumental in developing new materials with specific properties. intersurfchem.com For example, derivatives of this compound are used in the synthesis of liquid crystal materials. adchenxiang.com The development of novel fluorine-containing materials and coatings often relies on the unique properties imparted by intermediates synthesized from this compound. intersurfchem.com The ability to introduce fluorine into complex organic molecules efficiently makes this compound an essential component in the development of innovative products across various sectors. netascientific.com
Construction of Fluorinated Organoboron Compounds
The synthesis of fluorinated organoboron compounds from this compound represents a significant area of research, as these compounds are highly versatile intermediates in organic synthesis, particularly in cross-coupling reactions. nih.gov
A key method for this transformation is the direct C-H borylation of this compound, which can be catalyzed by transition metals like iridium and cobalt. acs.orgnih.gov Iridium-catalyzed borylation, for instance, can proceed with high regioselectivity. The use of specific ligands, such as 2-methoxy pyridine (B92270), with an iridium catalyst can achieve a high ortho-to-meta selectivity ratio for the borylation of this compound. acs.org
Table 2: Iridium-Catalyzed C-H Borylation of this compound
| Catalyst System | Ligand | Selectivity (ortho:meta) | Reference |
|---|---|---|---|
| Iridium | 2-Methoxy Pyridine | 82:18 | acs.org |
This table summarizes the regioselectivity of the iridium-catalyzed borylation of this compound. acs.org
Cobalt-catalyzed C-H borylation has also emerged as a powerful method, often exhibiting high selectivity for the C-H bond ortho to the fluorine atom. nih.gov This "ortho-to-fluorine" effect is attributed to the electronic properties of the fluorine substituent influencing the C-H activation step. nih.gov
Furthermore, this compound can be a substrate in palladium-catalyzed coupling reactions to form carbon-carbon bonds. fluoro-benzene.com For instance, derivatives of this compound can be coupled with boronic acids in Suzuki-Miyaura reactions to synthesize more complex fluorinated molecules. fluoro-benzene.comresearchgate.netmdpi.com These reactions are fundamental in constructing the carbon skeleton of many functional materials and pharmaceutical compounds. libretexts.org
Utilization in General Organic Synthesis
Versatility as an Intermediate in Organic Synthesis
This compound is a widely utilized and versatile intermediate in the field of organic synthesis, serving as a key starting material for a diverse range of valuable compounds. netascientific.comintersurfchem.com Its applications span the synthesis of pharmaceuticals, agrochemicals, and dyes. fluoro-benzene.com
In the pharmaceutical industry, this compound is a crucial building block for active pharmaceutical ingredients (APIs). netascientific.comchemimpex.com The introduction of a fluorine atom can significantly enhance the metabolic stability and efficacy of drug molecules. netascientific.com For example, this compound is used as a starting material in the synthesis of the targeted cancer therapy drug, Nilotinib. google.com The synthetic route involves a series of reactions including nitration, bromination, reduction, condensation, and substitution, starting from this compound. google.com
It also serves as a precursor for the synthesis of various agrochemicals. netascientific.comintersurfchem.com The unique chemical structure of this compound can impart specific biological activities to the resulting pesticides, leading to high efficacy against particular pests or plant diseases. fluoro-benzene.com
Furthermore, this compound is used in the synthesis of dyes. fluoro-benzene.com Through multi-step reactions, different functional groups can be introduced to create a variety of dye molecules with bright colors and good stability for the textile and printing industries. fluoro-benzene.com A common transformation of this compound in organic synthesis is its conversion to 3-fluorobenzaldehyde (B1666160) through gas-phase selective synthesis. smolecule.com This aldehyde is a valuable intermediate for the production of various pharmaceuticals and functional materials. smolecule.com
Use as a Solvent in Chemical Research
In addition to its role as a reactive intermediate, this compound is also employed as a solvent in chemical research. chemimpex.comintersurfchem.com Its physical properties, such as being a liquid at room temperature with a boiling point of approximately 116-117°C, make it a suitable medium for various chemical reactions. fluoro-benzene.comontosight.ai It is insoluble in water but miscible with many common organic solvents like alcohols and ethers, which is a crucial characteristic for solvent selection in organic synthesis. fluoro-benzene.com
This compound can provide a stable medium for reactions, which can lead to improved reaction yields and product purity. netascientific.comchemimpex.com Its moderate volatility and solvency properties make it useful in laboratory reactions and chemical processes. intersurfchem.com While specific, large-scale industrial processes using this compound as a solvent are not widely documented in the provided search results, its application in specialized laboratory settings is noted. For instance, deuterated this compound (this compound-α-d1) is used as a specialized NMR solvent for studying chemical reactions and molecular interactions. vulcanchem.com Its use in spectroscopic studies, such as Fourier transform microwave spectroscopy, has also been reported to investigate molecular structures and properties. aip.org
Environmental Fate, Biotransformation, and Degradation Pathways
Microbial Degradation and Defluorination Pathways
The breakdown of 3-Fluorotoluene (B1676563) in the environment is largely attributed to microbial action, with certain bacterial strains demonstrating a notable capacity to metabolize this fluorinated aromatic hydrocarbon. This process, known as biotransformation, involves a series of enzymatic reactions that alter the chemical structure of the compound, often leading to the removal of the fluorine atom, a process called defluorination.
Biotransformation by Pseudomonas Strains (e.g., Pseudomonas putida F1, Strain T-12)
Specific strains of bacteria from the Pseudomonas genus have been identified as key players in the degradation of this compound. nih.govresearchgate.netresearchgate.net Notably, Pseudomonas putida F1 and Pseudomonas sp. strain T-12 are capable of transforming this compound and other 3-fluoro-substituted benzenes. nih.govnih.govosti.govaquaenergyexpo.com These bacteria utilize their existing metabolic pathways, originally evolved for degrading common aromatic hydrocarbons like toluene (B28343), to co-metabolize fluorinated analogues. nih.govresearchgate.net This metabolic versatility allows them to break down synthetic compounds that they may not use as a primary energy source. nih.gov The process is often initiated by inducing the degradative pathway enzymes with a suitable growth substrate, such as toluene, which then enables the bacteria to act on the fluorinated compound. nih.govnih.govosti.gov
Role of Toluene Dioxygenase and Co-induced Enzymes in Defluorination
The initial and critical step in the microbial defluorination of this compound is catalyzed by the enzyme toluene dioxygenase. nih.govresearchgate.netasm.orgwikipedia.orgsemanticscholar.org This enzyme, a key component of the toluene degradation pathway in strains like Pseudomonas putida F1 and Pseudomonas sp. strain T-12, introduces two hydroxyl groups onto the aromatic ring of this compound. nih.govnih.gov This dioxygenation reaction is crucial as it destabilizes the carbon-fluorine bond, facilitating the subsequent removal of the fluorine atom. nih.gov
The complete degradation pathway involves a series of co-induced enzymes that act sequentially after the initial dioxygenation. nih.govresearchgate.net For instance, in Pseudomonas putida F1, the tod operon encodes a suite of enzymes required for toluene catabolism, including toluene dioxygenase (TodA, TodB, TodC1C2), (+)-cis-(1S, 2R)-dihydroxy-3-methylcyclohexa-3,5-diene dehydrogenase (TodD), and 3-methylcatechol (B131232) 2,3-dioxygenase (TodE). nih.gov These enzymes work in concert to further process the intermediates generated from the initial oxidation of this compound.
Production of Defluorinated Catechols and Other Metabolites
The enzymatic transformation of this compound by Pseudomonas strains leads to the formation of specific metabolic products. A primary outcome of this process is the production of defluorinated catechols. nih.govnih.gov For example, Pseudomonas sp. strain T-12 converts this compound into 3-methylcatechol, with the fluorine substituent being eliminated as inorganic fluoride (B91410). nih.govnih.govosti.gov In fact, for substrates like this compound and 3-fluoroanisole, only defluorinated catechols are produced. nih.govnih.govosti.gov
The metabolic pathway continues with the subsequent breakdown of these catechols. In some fungal species, for instance, fluorinated benzoates are formed initially and are then further metabolized to catecholic intermediates. capes.gov.br The specific metabolites produced can vary depending on the microbial strain and the position of the fluorine atom on the aromatic ring. capes.gov.br
Table 1: Microbial Transformation of this compound and Related Compounds
| Substrate | Transforming Organism | Key Enzyme(s) | Primary Metabolite(s) |
| This compound | Pseudomonas sp. strain T-12 | Toluene-2,3-dioxygenase | 3-Methylcatechol, Inorganic Fluoride |
| This compound | Pseudomonas putida F1 | Toluene dioxygenase | Defluorinated catechols |
| 3-Fluoroanisole | Pseudomonas sp. strain T-12 | Toluene-2,3-dioxygenase | Defluorinated catechols |
| 3-Fluorobenzoate (B1230327) | Pseudomonas sp. | Dioxygenases | 3-Fluorocatechol, 4-Fluorocatechol |
This table provides a summary of the microbial transformation of this compound and related compounds, highlighting the organisms, enzymes, and resulting products.
Latent Microbial Defluorination Capacity for Trifluoromethyl Groups in Related Compounds
Research has revealed a latent but significant capacity within certain microbes to defluorinate even more complex fluorinated structures, such as those containing trifluoromethyl (-CF3) groups. asm.orgnih.govasm.orgmdpi.com Studies using Pseudomonas putida F1 have shown that this bacterium can catalyze the defluorination of compounds like 4-fluorobenzotrifluoride. asm.orgnih.govasm.org This process is also initiated by toluene dioxygenase, leading to the formation of intermediates that subsequently release fluoride ions. asm.org The mechanism for defluorinating the trifluoromethyl group is indirect, involving the metabolic activation of the aromatic ring, which then leads to the cleavage of the C-F bonds. mdpi.com This discovery is significant as trifluoromethyl groups are common in many pharmaceuticals and agricultural chemicals, and their biodegradation was previously thought to be highly limited. asm.orgnih.govasm.org The blockage of further metabolism of trifluoromethyl catechols can lead to their accumulation and subsequent extensive defluorination. asm.org
Aerobic and Anaerobic Defluorination Processes
The microbial degradation of fluorinated aromatic compounds, including this compound, can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although the mechanisms and efficiencies differ.
Under aerobic conditions , the degradation is typically initiated by oxygenase enzymes, such as the previously discussed toluene dioxygenase. nih.govfrontiersin.org This is a common pathway for many Pseudomonas species. researchgate.netnsf.gov The presence of oxygen is often a strict requirement for the initial attack on the fluorinated alkane. nsf.gov
Conversely, anaerobic defluorination has also been observed, particularly for fluorinated benzoates. For example, the denitrifying bacterium Thauera aromatica can completely degrade 4-fluorobenzoate (B1226621) and 4-fluorotoluene (B1294773) to CO2 and HF in the absence of oxygen. nih.gov This process involves an ATP-dependent defluorination of 4-fluorobenzoyl-coenzyme A, catalyzed by benzoyl-coenzyme A reductase. nih.gov However, the degradation of 3-fluorobenzoate under anaerobic conditions appears to be more challenging, with studies showing it to be recalcitrant under various anaerobic conditions. researchgate.net The degradation of aromatic hydrocarbons like toluene under anaerobic conditions can also proceed via addition to fumarate, a reaction catalyzed by benzylsuccinate synthase. enviro.wiki
Abiotic Degradation Mechanisms
While microbial activity is the primary driver of this compound degradation, abiotic processes, which are non-biological, can also contribute to its transformation in the environment, albeit generally to a lesser extent. These mechanisms involve chemical and photochemical reactions. For instance, fluorinated compounds can undergo cycloisomerization abiotically under certain pH conditions. researchgate.net However, detailed studies focusing specifically on the abiotic degradation mechanisms of this compound are less common compared to the extensive research on its microbial biotransformation.
Photolysis Lifetimes in the Earth's Atmosphere
The atmospheric fate of this compound is significantly influenced by photolysis, the process of chemical breakdown by photons. The photolysis lifetime of a compound in the Earth's atmosphere can be estimated from its absolute photoabsorption cross-sections. unl.ptrsc.org For this compound, the absolute photoabsorption cross-sections were determined for the first time across an energy range of 4.4–10.8 eV using synchrotron radiation. unl.pt
These measurements are crucial for calculating the rate of photolysis, which is dependent on the solar irradiance (actinic flux), the compound's absorption cross-section, and the quantum yield of the photolytic process. rsc.org Based on the measured cross-sections, the photolysis lifetimes for this compound have been calculated, providing insight into its persistence and removal from the atmosphere. unl.pt This indicates that solar photolysis is a potential sink mechanism for this compound. researchgate.net Similar studies have been conducted for isomers like para-fluorotoluene and for difluorotoluenes, where photolysis lifetimes were also estimated from absolute cross-section data, highlighting the importance of this degradation pathway for fluorinated aromatics. researchgate.netunl.pt
The process involves the absorption of a photon (hν) by the this compound molecule, leading to an excited state which then breaks down into products:
3-C₇H₇F + hν → products rsc.org
The calculation of the photolysis rate coefficient, J, is determined by integrating the product of the absorption cross-section (σ), the photolysis quantum yield (Φ), and the solar actinic flux (F) over the relevant wavelengths (λ). rsc.org
J = ∫ Φ(λ,T) σ(λ,T) F(θ,λ) dλ rsc.org
The photolysis lifetime (τ) is the reciprocal of this first-order rate constant, J. rsc.org
Photocatalytic Degradation Studies (e.g., on TiO₂)
Photocatalysis represents another significant abiotic degradation pathway for aromatic compounds like this compound. Titanium dioxide (TiO₂), particularly in its anatase form, is a widely used and effective photocatalyst for oxidizing organic compounds in the air. researchgate.net While specific studies on this compound are limited, the degradation mechanism of toluene on TiO₂ surfaces provides a well-understood model. The process does not occur via photolysis alone but requires the presence of the TiO₂ catalyst and UV light. researchgate.net
The mechanism is initiated when TiO₂ absorbs a photon with energy equal to or greater than its band gap (3.2 eV for anatase), creating an electron-hole pair (e⁻/h⁺). mdpi.comwikipedia.org
TiO₂ + hν → TiO₂ (e⁻ + h⁺) wikipedia.org
These charge carriers migrate to the catalyst surface and initiate redox reactions. The positive holes (h⁺) are powerful oxidants that can react with surface-adsorbed water molecules to produce highly reactive hydroxyl radicals (•OH). wikipedia.org
h⁺ + H₂O → H⁺ + •OH wikipedia.org
The electrons (e⁻) can reduce adsorbed oxygen molecules to form superoxide (B77818) radical anions (O₂•⁻). mdpi.com These reactive oxygen species (ROS), particularly the hydroxyl radical, are primarily responsible for the degradation of adsorbed organic pollutants like toluene. nih.gov The process involves the breakdown of the aromatic ring, leading to the formation of intermediates such as benzoic acid, and ultimately to mineralization into carbon dioxide and water. nih.gov The efficiency of degradation can be dependent on the specific crystalline facet of the TiO₂ exposed. nih.gov
C₇H₈ + 9O₂ --(TiO₂/UV)--> 7CO₂ + 4H₂O
It is expected that this compound would undergo a similar degradation process on an irradiated TiO₂ surface, initiated by attack from hydroxyl radicals, leading to hydroxylated intermediates, ring opening, and eventual mineralization, releasing fluoride ions.
Comparison with Biotransformation Pathways
In contrast to the abiotic processes of photolysis and photocatalysis, biotransformation involves the degradation of compounds by living organisms, primarily microorganisms. nih.gov For fluorinated aromatic compounds, biotransformation pathways are known to exist, although they can be challenging for microbes due to the strength of the carbon-fluorine bond. researchgate.net
The biotransformation of fluorotoluenes can be initiated by oxygenase enzymes, which hydroxylate the aromatic ring. For instance, the fungal metabolism of toluene has been studied using fluorinated analogs, where hydroxylation of the ring is a key initial step. This enzymatic hydroxylation can lead to the removal of the fluorine atom and the formation of intermediates like catechols and pyrogallols. researchgate.net
Key differences between the degradation pathways are summarized below:
| Feature | Photolysis | Photocatalytic Degradation | Biotransformation |
| Nature | Abiotic | Abiotic | Biotic |
| Primary Driver | Solar Radiation (UV) | UV/Visible Light & Catalyst (e.g., TiO₂) | Microbial Enzymes (e.g., Oxygenases) |
| Key Reactants | Photons | Photons, Reactive Oxygen Species (•OH, O₂•⁻) | Enzymes, Co-factors (e.g., O₂, NADH) |
| Initial Step | Photo-excitation of the molecule | Generation of e⁻/h⁺ pairs in catalyst, formation of ROS | Enzymatic attack (e.g., hydroxylation) |
| Typical Products | Fragmentation products | Mineralization products (CO₂, H₂O, F⁻), intermediates like fluorinated benzoic acids | Hydroxylated intermediates, catechols, products of ring cleavage like muconolactones |
While photolysis and photocatalysis are non-specific degradation processes driven by light energy, biotransformation is a highly specific, enzyme-mediated process. The presence of the trifluoromethyl (-CF₃) group is known to block oxygenase activity, slowing metabolic clearance, whereas the single fluorine substituent in this compound is less of a barrier, allowing for microbial degradation. researchgate.net
Environmental Monitoring and Presence
Role as an Internal Standard in Hydrocarbon Measurements
Due to its specific properties, this compound is utilized as an internal standard in the quantitative analysis of volatile organic compounds (VOCs) and other hydrocarbons in environmental samples. An internal standard is a known amount of a compound added to a sample to correct for variations in analytical instrument response and sample handling.
In the 1992 Southern Oxidants Study, this compound was a component of a four-compound internal standard mixture used for the accurate measurement of nonmethane hydrocarbons (NMHCs) in ambient air samples via gas chromatography (GC). tandfonline.com The use of such standards is critical for understanding the precursors of ozone formation in urban and rural atmospheres. tandfonline.com
Similarly, it has been employed as an internal standard for tethered balloon measurements of biogenic VOCs, such as isoprene (B109036) and monoterpenes, in forest ecosystems. copernicus.org In another application, it served as the internal standard in a dichloromethane (B109758) extractant for the micro-extraction and subsequent GC analysis of benzene (B151609) and naphthalene (B1677914) in soil and water samples. frontiersin.org
The table below summarizes examples of its use as an internal standard.
| Study Type | Analytes Measured | Matrix | Internal Standard Components |
| Atmospheric Chemistry | Nonmethane Hydrocarbons (NMHCs) | Air | 1,1-difluoroethylene, 2,2-dimethyl butane, This compound , n-decane |
| Biogenic Emissions | Isoprene, Monoterpenes | Air | Chloropropane, This compound , Decahydronaphthalene |
| Contaminant Sorption | Benzene, Naphthalene | Aqueous Solution | This compound in Dichloromethane |
This table presents examples of this compound's application as an internal standard in various environmental studies.
Emerging Research Directions and Future Perspectives
Development of Safer and More Efficient Fluorination Protocols
The introduction of fluorine atoms into organic molecules, a process known as fluorination, has traditionally relied on harsh and hazardous reagents. Current research is heavily focused on developing safer and more efficient methods. A significant area of advancement is late-stage fluorination (LSF), which allows for the introduction of fluorine at a late step in a synthetic sequence. This approach is highly valuable in medicinal chemistry for the rapid generation of fluorinated analogues of complex molecules.
Modern protocols are moving away from traditional reagents like elemental fluorine (F₂) and towards nucleophilic sources such as potassium fluoride (B91410) (KF) and cesium fluoride (CsF), often in combination with phase-transfer catalysts. Another promising avenue is the use of electrophilic fluorinating agents that are safer to handle, such as N-fluorobenzenesulfonimide (NFSI). Researchers are also exploring flow chemistry for fluorination reactions, which can offer better control over reaction parameters and improve safety by minimizing the volume of hazardous materials at any given time.
Novel Catalytic Systems for Carbon-Fluorine Bond Transformations
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective transformation a significant challenge. The development of novel catalytic systems capable of activating and functionalizing C-F bonds is a key research frontier. This is particularly relevant for the selective defluorination or derivatization of fluoroaromatics like 3-fluorotoluene (B1676563).
Recent breakthroughs have involved the use of transition-metal catalysts, particularly those based on palladium, nickel, and copper, to mediate the cross-coupling of C-F bonds with various nucleophiles. For instance, silyl (B83357) compounds have been used in the catalytic hydrogenolysis of C–F bonds in fluoroarenes. Hydrosilanes, in the presence of a palladium catalyst, can effectively reduce the C-F bond. Furthermore, low-coordinate silylene species have been shown to mediate the cleavage of C-F bonds in fluorinated aromatic compounds. These advancements open up possibilities for converting readily available fluoroaromatics into more complex molecular architectures.
Understanding Structure-Reactivity Relationships in Fluorinated Aromatics
The presence of a fluorine atom on an aromatic ring, as in this compound, significantly alters the molecule's electronic properties and, consequently, its reactivity. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). Understanding the interplay of these effects is crucial for predicting the outcomes of chemical reactions.
In electrophilic aromatic substitution reactions, the fluorine atom in this compound deactivates the ring towards electrophiles but directs incoming substituents primarily to the ortho and para positions relative to the fluorine. The methyl group, being an activating group, also directs to its ortho and para positions. The resulting substitution pattern is a complex interplay of these directing effects. Research in this area utilizes kinetic studies and computational analysis to build predictive models for the regioselectivity of reactions involving fluorinated aromatics.
Advanced Spectroscopic Techniques for Elucidating Complex Molecular Dynamics
The study of the structure and dynamics of molecules like this compound at a fundamental level relies on advanced spectroscopic techniques. High-resolution rotational spectroscopy, for example, provides precise information about the molecule's geometry, including bond lengths and angles. It can also probe the internal rotation of the methyl group, which is influenced by the presence of the fluorine atom on the ring.
Fourier-transform microwave (FTMW) spectroscopy has been employed to investigate the conformational landscape and internal dynamics of this compound. These studies can identify different conformers and quantify the energy barriers to internal rotation. Such experimental data are invaluable for benchmarking and validating computational chemistry methods, leading to a more accurate theoretical description of these molecules.
Computational Predictions in Organofluorine Chemistry
Computational chemistry has become an indispensable tool in the study of organofluorine compounds. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), allow for the accurate prediction of various molecular properties of this compound, including its geometry, vibrational frequencies, and electronic structure.
These computational models are also used to investigate reaction mechanisms and predict reactivity. For example, DFT calculations can help to rationalize the regioselectivity observed in electrophilic substitution reactions by calculating the energies of the intermediate carbocations. Furthermore, computational methods are instrumental in designing new catalysts for C-F bond transformations by simulating the catalytic cycle and identifying key intermediates and transition states.
Biotechnological Approaches for Fluorinated Compound Degradation
The widespread use of fluorinated compounds has raised environmental concerns due to their persistence. A growing area of research is the exploration of biotechnological methods for the degradation of these recalcitrant molecules. This involves identifying and engineering microorganisms and enzymes capable of breaking the strong C-F bond.
While research in this area is still in its early stages, some bacterial strains have been shown to be capable of degrading certain fluorinated aromatic compounds. The mechanisms often involve dioxygenase enzymes that can hydroxylate the aromatic ring, initiating a degradation cascade. Future work will focus on understanding these enzymatic pathways and enhancing their efficiency through protein engineering and directed evolution for potential bioremediation applications.
Sustainable Synthesis of Fluorinated Building Blocks
The synthesis of key fluorinated building blocks like this compound is undergoing a green revolution. The focus is on developing more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. Traditional methods for synthesizing this compound, such as the Balz-Schiemann reaction starting from 3-toluidine, often involve stoichiometric reagents and harsh conditions.
Modern approaches aim to replace these methods with catalytic alternatives. For example, diazotization of 3-toluidine followed by a catalytic fluorination step using a safer fluorine source would represent a significant improvement. The principles of green chemistry, such as atom economy and the use of non-toxic solvents, are guiding the development of next-generation syntheses for important fluorinated intermediates.
Q & A
Q. What strategies enhance regioselectivity in the radical-mediated functionalization of this compound?
- Methodological Answer : Employ directing groups (e.g., sulfonyl) to stabilize radical intermediates. Use EPR spectroscopy to track radical species and DFT to map reaction pathways. Compare with non-fluorinated analogs to isolate electronic vs. steric effects .
Methodological Notes
- Data Contradiction Analysis : Cross-validate experimental results with computational models (e.g., TD-DFT vs. experimental spectroscopy) and ensure batch-to-batch consistency in catalyst synthesis .
- Literature Synthesis : Use platforms like SciFinder to track citation networks around foundational papers (e.g., HZSM-5 catalysis studies) and identify undercited gaps .
- Experimental Reproducibility : Document reaction conditions exhaustively (e.g., catalyst activation protocols, solvent purity) in supplemental materials per Beilstein Journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
